molecular formula C10H19NO2S B6149522 tert-butyl N-[(1s,3s)-3-(sulfanylmethyl)cyclobutyl]carbamate, cis CAS No. 2171225-25-3

tert-butyl N-[(1s,3s)-3-(sulfanylmethyl)cyclobutyl]carbamate, cis

Cat. No. B6149522
CAS RN: 2171225-25-3
M. Wt: 217.3
InChI Key:
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Description

“tert-butyl N-[(1s,3s)-3-(sulfanylmethyl)cyclobutyl]carbamate, cis” is a chemical compound with the molecular formula C10H19NO2S . It has a molecular weight of 217.33 . The IUPAC name for this compound is tert-butyl (3- (mercaptomethyl)cyclobutyl)carbamate . The compound is also known by its synonyms: tert-butyl N-[(1s,3s)-3-(sulfanylmethyl)cyclobutyl]carbamate, cis; and Carbamic acid, N-[cis-3-(mercaptomethyl)cyclobutyl]-, 1,1-dimethylethyl ester .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H19NO2S/c1-10(2,3)13-9(12)11-8-4-7(5-8)6-14/h7-8,14H,4-6H2,1-3H3,(H,11,12) . This code provides a specific representation of the molecule’s structure, including the arrangement of atoms and the connectivity.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for tert-butyl N-[(1s,3s)-3-(sulfanylmethyl)cyclobutyl]carbamate, cis involves the protection of the amine group, followed by the formation of the cyclobutyl ring and the introduction of the thiol group. The final step involves the deprotection of the amine group to yield the desired product.", "Starting Materials": [ "tert-butyl carbamate", "1,3-dibromopropane", "sodium hydride", "thiophenol", "N,N-dimethylformamide", "triethylamine", "acetic acid", "sodium bicarbonate", "ethyl acetate", "water" ], "Reaction": [ "Step 1: Protection of the amine group by reacting tert-butyl carbamate with acetic acid in the presence of sodium bicarbonate to yield tert-butyl N-acetyl carbamate.", "Step 2: Formation of the cyclobutyl ring by reacting tert-butyl N-acetyl carbamate with 1,3-dibromopropane in the presence of sodium hydride to yield tert-butyl N-[(1s,3s)-3-bromomethyl cyclobutyl]carbamate.", "Step 3: Introduction of the thiol group by reacting tert-butyl N-[(1s,3s)-3-bromomethyl cyclobutyl]carbamate with thiophenol in the presence of N,N-dimethylformamide and triethylamine to yield tert-butyl N-[(1s,3s)-3-(sulfanylmethyl)cyclobutyl]carbamate.", "Step 4: Deprotection of the amine group by reacting tert-butyl N-[(1s,3s)-3-(sulfanylmethyl)cyclobutyl]carbamate with ethyl acetate and water to yield tert-butyl N-[(1s,3s)-3-(sulfanylmethyl)cyclobutyl]carbamate, cis." ] }

CAS RN

2171225-25-3

Product Name

tert-butyl N-[(1s,3s)-3-(sulfanylmethyl)cyclobutyl]carbamate, cis

Molecular Formula

C10H19NO2S

Molecular Weight

217.3

Purity

95

Origin of Product

United States

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